1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride is a compound that has been studied for its potential as a covalent inhibitor of KRAS G12C . The KRAS protein plays a key role in cellular proliferation and differentiation, and mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .
Synthesis Analysis
The compound and its derivatives have been synthesized through structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . This process led to the successful identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes .
Molecular Structure Analysis
From an X-ray complex structural analysis, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one moiety binds in the switch-II pocket of KRAS G12C .
Chemical Reactions Analysis
The compound acts as a covalent binder to the KRAS protein at a mutated cysteine residue (G12C), which has been demonstrated to be effective for the treatment of solid tumors .
Physical And Chemical Properties Analysis
The molecular formula of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride is C9H17ClN2O, with an average mass of 204.697 Da . The compound is a solid at room temperature .
Scientific Research Applications
Radioprotective Agent
The compound 7,10-Ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride, which is closely related to 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride, has been studied for its radioprotective properties. It was found to offer significant protection against lethal doses of X-radiation in mice, indicating its potential as a radioprotective agent (Shapiro, Tansy, & Elkin, 1968).
Synthesis and Metabolic Studies
The synthesis and evaluation of PF-6870961, a major hydroxy metabolite of the ghrelin receptor inverse agonist PF-5190457, involved the use of a derivative structurally related to 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride. This study provided insights into the compound's biotransformation pathways and facilitated further evaluation of its properties (Sulima, Akhlaghi, Leggio, & Rice, 2021).
Improved Synthesis Methods
Research on diazaspiro nonanes, including compounds like 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride, has led to improved synthesis methods. These methods offer higher efficiency and better yield, demonstrating advancements in the chemical synthesis of complex organic compounds (Ji Zhiqin, 2004).
Cholinergic Properties Study
A study of a series of substituted 2,7-diazaspiro[3.5]nonan-1-ones, structurally related to muscarinic agonists, investigated their cholinergic properties. However, none of these compounds showed significant cholinergic activity, providing insights into the structure-activity relationship of these molecules (Cignarella, Villa, & Barlocco, 1994).
Mechanism of Action
properties
IUPAC Name |
1-(2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-8(12)11-6-9(7-11)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDISJGSCDXTECG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2227205-94-7 |
Source
|
Record name | 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.